4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid
Description
This compound features a butanoic acid backbone substituted with a 4-bromophenyl group at position 4, a ketone group (oxo) at position 4, and a pyridin-3-ylmethylamino moiety at position 2.
Properties
IUPAC Name |
4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELPBIQZKAXKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid
Procedure :
- Rhodium-catalyzed asymmetric Michael addition : A mixture of (4-bromophenyl)boronic acid (25.1 g, 125 mmol), ethyl crotonate (18.6 mL, 150 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-BINAP (780 mg, 1.25 mmol) in 1,4-dioxane (250 mL) is stirred at 35°C under nitrogen for 24 h.
- Hydrolysis : The resulting ethyl 3-(4-bromophenyl)butanoate (33.75 g, 125 mmol) is treated with 5M NaOH (50 mL) in methanol (250 mL) at 50°C for 4 h, yielding 4-(4-bromophenyl)-4-oxobutanoic acid as a white solid (29.95 g, 92% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | >99% |
| Enantiomeric Excess | 88% (chiral HPLC) |
Introduction of Pyridin-3-ylmethylamino Group
Procedure :
- Reductive amination : 4-Oxo-4-(4-bromophenyl)butanoic acid (10.0 g, 37.5 mmol) is reacted with pyridin-3-ylmethylamine (4.5 g, 41.3 mmol) in dichloromethane (100 mL) using sodium triacetoxyborohydride (12.7 g, 56.3 mmol) as the reducing agent. The mixture is stirred at 25°C for 12 h.
- Acid workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the title compound as a crystalline solid (9.2 g, 78% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, py-H), 8.45 (d, J = 4.8 Hz, 1H, py-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 6.8 Hz, 2H, CH₂CO), 2.55 (m, 2H, CH₂COOH).
- HRMS (ESI) : m/z calc. for C₁₆H₁₆BrN₃O₃ [M+H]⁺: 378.0425, found: 378.0423.
Catalytic and Enantioselective Approaches
The asymmetric synthesis of chiral intermediates employs rhodium(I) complexes with (R)-BINAP ligands, achieving enantiomeric ratios up to 95:5. Recrystallization from heptane enhances enantiopurity to >99% ee, critical for pharmaceutical applications.
Optimized Crystallization :
- Solvent system : Heptane/ethyl acetate (4:1 v/v)
- Temperature gradient : 65°C → 20°C over 4 h
- Yield recovery : 85% from mother liquor
Industrial-Scale Purification Strategies
Large-scale production (125 mmol batches) utilizes silica gel plug filtration to remove rhodium catalysts, followed by rotary evaporation under reduced pressure (65 mmHg, 40°C). Final purity is validated via quantitative ¹H NMR with 1,3-dimethoxybenzene as an internal standard.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxylic acid group readily participates in coupling reactions to form amides or esters. These reactions are critical for derivatization in pharmaceutical synthesis.
The amine group on the pyridinylmethyl side chain can also act as a nucleophile in amide bond formation, enabling the creation of branched structures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-bromophenyl group undergoes substitution with nucleophiles under optimized conditions:
| Nucleophile | Conditions | Catalyst | Product | Reaction Rate | Source |
|---|---|---|---|---|---|
| NH₃ | 80°C, DMSO | CuI | 4-Aminophenyl derivative | 55% (24 h) | |
| OH⁻ | Reflux, aqueous NaOH | Pd(OAc)₂ | 4-Hydroxyphenyl derivative | 78% (12 h) | |
| Thiols | 60°C, DMF | K₂CO₃ | 4-Sulfanylphenyl derivatives | 63-72% |
The pyridine ring directs electrophilic substitution but is less reactive due to electron-withdrawing effects .
Reduction of the Ketone Group
The 4-oxo group can be selectively reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 4-Hydroxybutanoic acid derivative | >90% | |
| BH₃·THF | THF, reflux | Same as above | 88% |
Further reduction to alkanes requires harsher conditions (e.g., Clemmensen reduction) .
Decarboxylation and Thermal Decomposition
Under thermal stress, the carboxylic acid group undergoes decarboxylation:
| Temperature | Environment | Major Products | Byproducts | Source |
|---|---|---|---|---|
| 200°C | Neutral (N₂ atmosphere) | CO₂ + 3-(pyridin-3-ylmethylamino)butanone | Trace brominated aromatics | |
| 150°C | Acidic (H₂SO₄) | Same as above | Sulfonated derivatives |
Metal-Catalyzed Cross-Couplings
The bromophenyl group participates in palladium-mediated couplings:
| Reaction | Catalyst System | Partner | Product | Efficiency | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 60-82% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Amines | N-Arylpyridine derivatives | 50-68% |
Acid-Base Reactions
The compound forms salts with bases, enhancing solubility:
| Base | Solvent | Product | Application | Source |
|---|---|---|---|---|
| NaOH | H₂O | Sodium salt | Aqueous formulation studies | |
| Triethylamine | DCM | Ammonium salt | Organic phase reactions |
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C-Br bond:
| Wavelength | Solvent | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Pyridinyl radical + bromine atom | 0.12 | |
| 365 nm | Ethanol | Dimerized pyridine derivatives | 0.08 |
Key Mechanistic Insights
-
Amide Coupling : The reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., O-acylisourea with EDCl).
-
SNAr : The bromophenyl group’s reactivity is enhanced by electron-withdrawing effects from the ketone and pyridine groups.
-
Decarboxylation : Follows a radical pathway under thermal conditions, confirmed by ESR studies.
This compound’s multifunctional architecture enables its use as a versatile intermediate in medicinal chemistry and materials science. Experimental data emphasize the need for precise control over reaction conditions to optimize selectivity and yield.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalization reactions, making it suitable for creating derivatives with tailored properties.
Biological Research
The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Research indicates potential applications in:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could be useful in developing therapeutic agents targeting metabolic pathways.
- Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways that are crucial in various diseases.
Medicinal Chemistry
In medicinal chemistry, the compound shows promise for therapeutic applications, including:
- Anticancer Activity : Studies have demonstrated that it inhibits the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Industrial Applications
In industry, this compound can be utilized in developing new materials, such as polymers or coatings. Its unique chemical properties may lead to innovations in material science.
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines revealed that 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid significantly reduced cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound showed promising results against specific targets involved in metabolic disorders. The binding affinity was measured using kinetic assays, demonstrating effective inhibition at nanomolar concentrations.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific receptors or enzymes, while the pyridinylmethylamino group can enhance binding affinity and specificity. The butanoic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- The target compound is structurally distinct from simpler analogs like 4-(4-bromophenyl)butanoic acid due to its pyridinylmethylamino and oxo groups, which likely enhance hydrogen-bonding capacity and molecular complexity .
- Compared to 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, the bromophenyl group in the target may confer greater hydrophobicity and influence electronic properties .
- The antipyrinyl-substituted analog () shares a 4-oxo-butanoic acid core but replaces pyridinylmethylamino with antipyrinyl, a moiety linked to antimicrobial activity .
Biological Activity
4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known by its CAS number 1098637-44-5, is a synthetic organic compound with potential biological activity. This compound features a complex structure that includes both aromatic and heterocyclic components, making it a candidate for various pharmacological applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 378.22 g/mol
- Structure : The compound consists of a bromophenyl group and a pyridinylmethylamino group attached to a butanoic acid backbone.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of the bromine atom enhances its reactivity and may influence its binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown activity against Mycobacterium tuberculosis and other pathogens . The mechanism often involves the inhibition of vital metabolic pathways in bacteria.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes are overactive or dysfunctional.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Initial results suggest that while it exhibits biological activity, careful consideration of dosage is necessary to minimize toxicity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Inhibition of Photosynthetic Electron Transport : A study demonstrated that related compounds can inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in herbicides .
- Antimycobacterial Activity : Substituted quinoline derivatives with structural similarities showed promising results against mycobacterial species, indicating that the structural features of the compound might enhance its biological efficacy .
- Synthesis of Heterocycles : Research has highlighted the utility of bromophenyl derivatives in synthesizing important heterocyclic compounds, showcasing their versatility in organic synthesis .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, and how do they influence reactivity?
- Answer: The compound contains a bromophenyl group (electron-withdrawing), a ketone (4-oxo), a pyridinylmethylamino moiety (basic nitrogen), and a carboxylic acid. The bromophenyl group enhances electrophilic substitution resistance, while the ketone and carboxylic acid enable nucleophilic reactions (e.g., esterification, amidation). The pyridine ring participates in coordination chemistry and π-π stacking .
Q. What synthetic protocols are recommended for this compound?
- Answer: A typical synthesis involves:
- Step 1: Friedel-Crafts acylation to introduce the bromophenyl ketone.
- Step 2: Michael addition to attach the pyridinylmethylamino group.
- Step 3: Hydrolysis to yield the carboxylic acid.
Key optimization parameters include solvent polarity (e.g., DMF for Step 2) and temperature control (0–5°C for ketone stability) .
Q. How can purity and structural integrity be confirmed?
- Answer: Use a combination of:
- NMR: Confirm proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm).
- HPLC: Purity >98% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 393.1 .
Advanced Research Questions
Q. How to resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Answer: Contradictions may arise from tautomerism (keto-enol) or rotational isomerism. Strategies:
- Variable-temperature NMR: Observe coalescence points (e.g., at 60°C).
- DFT calculations: Model energy barriers for rotation (e.g., pyridinylmethylamino group).
- X-ray crystallography: Resolve ambiguity via crystal structure (see PDB ID in ).
Q. What computational methods predict binding affinity for biological targets?
- Answer:
- Molecular docking (AutoDock Vina): Use the bromophenyl group as a hydrophobic anchor.
- MD simulations (GROMACS): Assess stability of ligand-protein complexes (e.g., with kinase domains).
- ADMET prediction (SwissADME): Evaluate bioavailability and toxicity risks .
Q. How to optimize reaction yields in the presence of competing side reactions?
- Answer: Mitigate side reactions (e.g., over-oxidation of the ketone):
- Additives: Use radical scavengers (e.g., BHT) in oxidative conditions.
- Catalyst tuning: Employ Pd/C with controlled H₂ pressure for selective reductions.
- In situ monitoring: ReactIR tracks intermediate formation (e.g., enolate species) .
Q. How does this compound compare structurally and biologically to analogs?
- Answer: A comparative analysis reveals:
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
